molecular formula C21H22N4O B2653275 2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone CAS No. 1286492-39-4

2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone

Cat. No. B2653275
CAS RN: 1286492-39-4
M. Wt: 346.434
InChI Key: PKYOWCCKADWWFV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical stability of similar compounds has been studied . Active compounds with diverse molecular structures are susceptible to many variable degradation pathways, such as hydrolysis, oxidation, photodegradation, isomerization, elimination, dehydration, and interaction with other substances . A probable pathway of its chemical degradation was designated, based on the kinetic parameters and the identification products by the chromatographic methods .

Mechanism of Action

While the specific mechanism of action for “2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for “2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-20-15-18(22-21(23-20)17-7-3-1-4-8-17)16-24-11-13-25(14-12-24)19-9-5-2-6-10-19/h1-10,15H,11-14,16H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOWCCKADWWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone

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